molecular formula C14H23NO4 B2421028 2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid CAS No. 233745-94-3

2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

Cat. No. B2421028
CAS RN: 233745-94-3
M. Wt: 269.341
InChI Key: KTJUYAJAEKYFNH-QWRGUYRKSA-N
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Description

This compound is an organic synthetic intermediate and pharmaceutical intermediate . It can be used in laboratory research and chemical production processes .

Scientific Research Applications

Electrocatalytic Oxidation Applications

Research by Liu and Romero (1998) highlights the use of β-dicarbonyl compounds, including similar structures to the one , in electrocatalytic oxidation processes. This method can achieve the fragmentation and loss of certain groups, leading to the formation of smaller organic compounds like acetic acid and methanol, which are valuable in various chemical synthesis processes (Liu & Romero, 1998).

Chain Cleavage and Transformation

Adamson (1949) studied the behavior of amino-alkyl tertiary carbinols under specific conditions, demonstrating their transformation into other compounds such as allylamines and allenes. This research can provide insights into the potential transformations of the compound under similar conditions (Adamson, 1949).

Crystal Structural Analysis

Raghuvarman et al. (2014) examined the crystal structures of compounds similar to the one of interest, particularly focusing on the conformational differences induced by various substitutions on the piperidine ring. This kind of study is essential for understanding how structural variations can affect the physical and chemical properties of such compounds (Raghuvarman et al., 2014).

Fluorescent Compound Synthesis

Sanap and Samant (2012) explored the synthesis of fluorescent compounds using acetic acids derived from coumarin, which might share structural similarities with the compound . This research could provide a pathway for utilizing such compounds in the development of new fluorescent materials (Sanap & Samant, 2012).

Radical Cation Fragmentation

Baciocchi et al. (1996) conducted a study on the side-chain fragmentation of arylalkanol radical cations, which is relevant to understanding the chemical behavior of similar compounds under oxidative conditions. This research can offer insights into the stability and reactivity of the compound in various chemical environments (Baciocchi et al., 1996).

Esters Synthesis and Transformation

Prostakov et al. (1970) researched the synthesis of esters from hydroxy acids in the piperidine series, which can provide insights into the esterification potential of the compound . Such transformations are crucial for creating derivatives with varied applications in medicinal chemistry and other fields (Prostakov et al., 1970).

Oxidative Cleavage Studies

Rao and Pritzkow (1987) investigated the oxidative cleavage of acetylenic hydrocarbons, identifying intermediates like α-dicarbonyl compounds. This research may be pertinent to understanding the oxidative behavior and potential cleavage pathways of the compound (Rao & Pritzkow, 1987).

Reactions of Acyclic N-acyliminium Ions

Mooiweer et al. (1987) conducted studies on the cyclizations of acyclic N-acyliminium ions, which are relevant for understanding the potential cyclization reactions of similar compounds. Such reactions are fundamental in synthesizing cyclic and heterocyclic structures (Mooiweer et al., 1987).

Synthesis of Heterocyclic Systems

Selič et al. (1997) explored the synthesis of heterocyclic systems using acetyl compounds. This research provides insights into the potential application of the compound for synthesizing novel heterocyclic structures with diverse applications (Selič et al., 1997).

Electrochemical Studies

Naik et al. (2013) synthesized and studied the electrochemical behavior of compounds containing phenoxy-acetic acid and piperidine. This research can be informative about the electrochemical properties of similar compounds, which is essential for applications in materials science and electrochemistry (Naik et al., 2013).

Safety and Hazards

This compound may cause serious eye irritation and may cause respiratory irritation . Always handle with appropriate safety measures.

properties

IUPAC Name

2-[(3R,4S)-3-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-10-9-15(13(18)19-14(2,3)4)7-6-11(10)8-12(16)17/h5,10-11H,1,6-9H2,2-4H3,(H,16,17)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJUYAJAEKYFNH-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C=C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C=C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

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